Adlumidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGYMKDQCDOMRE-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701107391 | |
| Record name | (6S)-6-[(5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-49-2 | |
| Record name | (6S)-6-[(5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adlumidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6S)-6-[(5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADLUMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM638185BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Analog Development of Adlumidine
Total Synthesis Approaches to Adlumidine
The construction of the this compound scaffold through total synthesis has been a subject of significant research, leading to various elegant strategies to assemble the molecule and control its stereochemistry.
Key Synthetic Strategies and Retrosynthetic Analysis
The total synthesis of phthalideisoquinoline alkaloids like this compound often relies on key bond formations to construct the characteristic tetracyclic core. A common retrosynthetic approach involves disconnecting the lactone ring and the bond between the isoquinoline (B145761) and phthalide (B148349) moieties. This leads to simpler, more accessible precursors such as a suitably substituted tetrahydroisoquinoline derivative and a phthalide-related fragment.
One of the pivotal strategies in the synthesis of the tetrahydroisoquinoline (THIQ) core is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. Electron-rich aromatic rings are necessary for this electrophilic aromatic substitution to proceed efficiently. Another key reaction is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide to form a dihydroisoquinoline, which can then be reduced to the desired tetrahydroisoquinoline. acs.orgnih.gov
More recent approaches have utilized modern chemical methods, including transition-metal-catalyzed cross-coupling reactions to form key carbon-carbon or carbon-heteroatom bonds, offering alternative and sometimes more efficient routes to the core structures. acs.org
Table 1: Key Reactions in this compound Synthesis
| Reaction | Description | Precursors | Product |
|---|---|---|---|
| Pictet-Spengler | Condensation and cyclization to form a tetrahydroisoquinoline ring. | β-arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline |
Stereoselective Synthesis of this compound
Achieving the correct stereochemistry at the multiple chiral centers of this compound is a critical aspect of its total synthesis. The relative and absolute stereochemistry of the substituents on the tetrahydroisoquinoline and phthalide rings must be precisely controlled.
Asymmetric synthesis of this compound has been approached using various methods. One strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. For instance, chiral oxazolines attached to the isoquinoline precursor can direct the stereoselective addition of nucleophiles. fgcu.eduacs.org Substrate-controlled methods, where the existing stereocenters in a molecule influence the stereochemistry of newly formed centers, have also been employed. nih.gov
Furthermore, asymmetric catalysis, utilizing chiral catalysts to favor the formation of one enantiomer over the other, represents a powerful tool in the stereoselective synthesis of this compound and related alkaloids. For example, asymmetric hydrogenation using chiral rhodium or ruthenium catalysts can establish key stereocenters with high enantioselectivity. wikipedia.org
Challenges and Innovations in this compound Synthesis
The synthesis of this compound is not without its challenges. The construction of the quaternary carbon center, often a feature of complex alkaloids, can be difficult. Moreover, achieving high diastereoselectivity in reactions that form the multiple contiguous stereocenters requires careful planning and execution. The potential for racemization at certain stereocenters under various reaction conditions is another hurdle that must be overcome.
Innovations in synthetic methodology have been crucial in addressing these challenges. The development of new catalytic systems for asymmetric reactions has provided more efficient and selective ways to control stereochemistry. Novel cyclization strategies, including those mediated by transition metals or radical reactions, have opened up new avenues for constructing the complex ring systems of phthalideisoquinoline alkaloids. The use of powerful analytical techniques is also essential to confirm the stereochemical integrity of the synthetic intermediates and the final product.
Semisynthesis and Derivatization of this compound
Beyond total synthesis, the modification of the natural this compound scaffold through semisynthesis allows for the creation of novel analogs with potentially altered or enhanced biological activities.
Preparation of this compound Analogs
The preparation of this compound analogs often starts with the natural product itself, which can be isolated from plant sources. Chemical modifications can then be performed on the existing functional groups of the this compound molecule. For instance, the secondary amine of the tetrahydroisoquinoline ring can be alkylated or acylated to introduce a variety of substituents. The aromatic rings can also be subjected to electrophilic substitution reactions, although controlling the regioselectivity of such reactions can be challenging.
A divergent synthetic approach is often employed, where a common intermediate is used to generate a library of related compounds. This allows for the systematic exploration of structure-activity relationships by varying the substituents at different positions of the this compound scaffold.
Modification Strategies for the this compound Scaffold
Modification of the this compound scaffold can involve more significant structural changes than simple functional group derivatization. This can include the opening of the lactone ring to generate seco-analogs, or the modification of the tetrahydroisoquinoline ring system.
Scaffold hopping is a more advanced strategy where the core structure of this compound is replaced with a different, but functionally similar, framework. While not strictly a modification of the original scaffold, this approach is used to explore new chemical space while retaining the key pharmacophoric features of the parent molecule. The goal of these modifications is often to improve properties such as potency, selectivity, or pharmacokinetic profiles.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex natural products like this compound is a growing area of research, driven by the need for more sustainable and environmentally benign chemical processes. While a complete, published "green" synthesis of this compound has yet to be reported, the foundational principles of green chemistry offer a framework for evaluating and improving existing synthetic routes and for designing new, more eco-friendly ones. The focus lies on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources.
For phthalideisoquinoline alkaloids, including this compound, traditional synthetic approaches often involve multi-step sequences that may utilize stoichiometric reagents, hazardous solvents, and require significant energy input for heating or cooling. These methods, while effective in achieving the target molecule, can generate substantial chemical waste and pose environmental and safety concerns.
In recent years, significant advancements in green synthetic methodologies for isoquinoline alkaloids have emerged, with biocatalysis showing particular promise. These approaches offer milder reaction conditions, high selectivity, and a reduced environmental footprint compared to conventional chemical methods.
Biocatalytic Approaches: A Greener Future for this compound Synthesis
A key area of development in the green synthesis of isoquinoline alkaloids is the use of enzymes to catalyze key bond-forming reactions. nih.gov For the synthesis of the tetrahydroisoquinoline core of this compound, the Pictet-Spengler reaction is a crucial step. Traditionally, this reaction is carried out using chemical catalysts, which can have limitations.
Biocatalysis, particularly the use of enzymes like norcoclaurine synthase (NCS), presents a greener alternative. nih.govoup.com NCS is a Pictet-Spenglerase that naturally catalyzes the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, a precursor to a vast array of benzylisoquinoline alkaloids. oup.com Research has shown that some of these enzymes exhibit a degree of substrate promiscuity, meaning they can accept non-natural substrates to produce a variety of substituted tetrahydroisoquinolines. nih.gov This opens up the potential for using engineered or wild-type enzymes to construct the specific tetrahydroisoquinoline intermediate required for this compound synthesis in an aqueous medium and under mild conditions.
The advantages of a biocatalytic Pictet-Spengler reaction align with several principles of green chemistry:
Safer Solvents: The reaction can often be performed in water, eliminating the need for hazardous organic solvents.
Energy Efficiency: Enzymatic reactions typically occur at or near ambient temperature and pressure, reducing energy consumption.
High Selectivity: Enzymes can provide excellent stereoselectivity, leading to the desired enantiomer of the product and reducing the need for chiral separations later in the synthesis.
Renewable Feedstocks: The enzymes themselves are derived from renewable resources.
The development of artificial multi-enzyme cascades is another promising frontier. Researchers are working on designing and optimizing enzymatic pathways in microorganisms like Escherichia coli to produce complex alkaloids from simple, readily available starting materials. nih.gov Such a whole-cell biocatalyst system could potentially be engineered to produce key intermediates for this compound, further simplifying the synthetic process and reducing its environmental impact.
While the direct application of these biocatalytic methods to the total synthesis of this compound has not yet been demonstrated, they represent the most promising direction for the development of a truly green synthetic route.
Comparison of Traditional vs. Potential Green Synthetic Approaches for a Key Step
The following table provides a conceptual comparison between a traditional chemical approach and a potential biocatalytic approach for the key Pictet-Spengler reaction in the synthesis of an this compound precursor.
| Feature | Traditional Chemical Synthesis (Pictet-Spengler) | Potential Biocatalytic Synthesis (using NCS-like enzyme) | Green Chemistry Principle Addressed |
| Catalyst | Chemical catalyst (e.g., acid) | Enzyme (e.g., Norcoclaurine Synthase) | Catalysis |
| Solvent | Organic solvents (e.g., toluene, methanol) | Water | Safer Solvents & Auxiliaries |
| Temperature | Often requires heating | Ambient temperature | Design for Energy Efficiency |
| Pressure | Atmospheric pressure | Atmospheric pressure | Design for Energy Efficiency |
| Stereoselectivity | May require chiral auxiliaries or catalysts | High enantioselectivity | Atom Economy, Reduce Derivatives |
| Byproducts | Potential for side-products requiring purification | Fewer byproducts due to high selectivity | Prevention |
Further research is necessary to identify or engineer an enzyme with the specific substrate tolerance required for the this compound backbone and to integrate this biocatalytic step into a complete and efficient total synthesis.
Biosynthetic Pathways of Adlumidine
Precursor Identification and Elucidation in Adlumidine Biosynthesis
The biosynthesis of this compound is deeply rooted in the well-established benzylisoquinoline alkaloid (BIA) pathway. The primary precursor for this entire class of compounds is the amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), yields (S)-norcoclaurine, the central precursor for all BIAs.
Following the formation of (S)-norcoclaurine, a sequence of methylation and hydroxylation reactions leads to the crucial branch-point intermediate, (S)-reticuline. This molecule stands at a metabolic crossroads, directing flux towards numerous BIA subgroups. For the formation of this compound, (S)-reticuline is first converted to the protoberberine alkaloid (S)-scoulerine. This reaction is catalyzed by the berberine (B55584) bridge enzyme (BBE), which forms the characteristic C-8 to N-methyl carbon bond of the protoberberine scaffold.
(S)-scoulerine then serves as a key precursor for a variety of protoberberine-derived alkaloids, including the phthalideisoquinolines. It is widely accepted that the immediate precursors to phthalideisoquinolines are protopine-type alkaloids. Therefore, the biosynthetic route to this compound proceeds from (S)-scoulerine to a protopine (B1679745) intermediate, which then undergoes further transformation.
Table 1: Key Precursors in the Biosynthetic Pathway of this compound
| Precursor Molecule | Role in the Pathway |
| L-Tyrosine | The primary building block for the entire benzylisoquinoline alkaloid pathway. |
| Dopamine | A key intermediate derived from L-tyrosine. |
| 4-Hydroxyphenylacetaldehyde | A key intermediate derived from L-tyrosine. |
| (S)-Norcoclaurine | The first committed intermediate in benzylisoquinoline alkaloid biosynthesis. |
| (S)-Reticuline | A central branch-point intermediate in the biosynthesis of numerous alkaloids. |
| (S)-Scoulerine | The first protoberberine alkaloid, serving as a precursor to phthalideisoquinolines. |
| Protopine-type Alkaloid | The immediate precursor to the phthalideisoquinoline scaffold of this compound. |
Enzymatic Steps and Mechanisms in this compound Formation
The enzymatic machinery responsible for the conversion of the primary precursor L-tyrosine into the pivotal intermediate (S)-scoulerine is well-characterized and involves a series of defined steps. These include enzymes such as tyrosine decarboxylase, tyrosine aminotransferase, O-methyltransferases, N-methyltransferases, and cytochrome P450 monooxygenases.
The key enzymatic step leading to the protoberberine skeleton is the conversion of (S)-reticuline to (S)-scoulerine, catalyzed by the FAD-dependent berberine bridge enzyme (BBE). This enzyme facilitates an oxidative cyclization of the N-methyl group of (S)-reticuline onto the phenolic ring.
From (S)-scoulerine, the pathway to this compound is thought to proceed through a protopine intermediate. This transformation from a protoberberine to a protopine involves the cleavage of the C6-N bond of the protoberberine ring system. The specific enzymes catalyzing this step in this compound biosynthesis have not been definitively identified.
The final and most critical enzymatic step in the formation of the this compound scaffold is the conversion of the protopine intermediate into the characteristic phthalide (B148349) structure. This transformation requires the oxidative cleavage of the C8-N bond of the protopine ring and subsequent lactone ring formation. While the precise enzyme has not been characterized for this compound biosynthesis, it is hypothesized to be a dioxygenase or a related oxidase. In the biosynthesis of the related phthalideisoquinoline alkaloid noscapine (B1679977), a cytochrome P450 enzyme, protopine 6-hydroxylase (P6H), has been identified. However, its characterized function is the hydroxylation of protopine at the C6 position, leading to other alkaloid branches, not the formation of the phthalide ring. The search for the specific enzyme responsible for this key lactonization step in this compound biosynthesis is an active area of research.
Table 2: Key Enzymes and Enzyme Families in the Biosynthesis of this compound Precursors
| Enzyme/Enzyme Family | Reaction Catalyzed |
| Norcoclaurine synthase (NCS) | Condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. |
| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups on the isoquinoline (B145761) core. |
| N-Methyltransferases (NMTs) | Methylation of the nitrogen atom in the isoquinoline core. |
| Cytochrome P450 Monooxygenases | Hydroxylation and other oxidative modifications of the alkaloid scaffold. |
| Berberine Bridge Enzyme (BBE) | Oxidative cyclization of (S)-reticuline to form the protoberberine skeleton of (S)-scoulerine. |
Genetic Regulation of this compound Biosynthesis
The genetic regulation of this compound biosynthesis is complex and not fully understood. However, insights can be drawn from studies on other benzylisoquinoline alkaloids. The genes encoding the biosynthetic enzymes for some BIAs, such as noscapine in Papaver somniferum, are known to be organized in biosynthetic gene clusters (BGCs). This clustering facilitates the co-regulation and efficient expression of the pathway genes. It is plausible that a similar genetic organization exists for this compound biosynthesis in producing species.
The expression of these biosynthetic genes is controlled by a network of transcription factors (TFs). Several families of TFs, including the basic helix-loop-helix (bHLH), APETALA2/ethylene responsive factor (AP2/ERF), WRKY, and MYB families, have been implicated in the regulation of alkaloid biosynthesis in various plant species. These TFs can respond to developmental cues and environmental stimuli, thereby modulating the production of alkaloids as part of the plant's defense mechanisms. The specific transcription factors that regulate the this compound biosynthetic pathway have yet to be identified.
In Vitro and In Vivo Studies of this compound Biosynthetic Enzymes
Currently, there is a notable absence of published in vitro and in vivo studies specifically focused on the characterization of enzymes involved in the later stages of this compound biosynthesis, particularly the conversion of a protopine intermediate to the final phthalideisoquinoline structure.
While enzymes from the earlier parts of the BIA pathway, such as NCS and BBE from various plant sources, have been successfully expressed and characterized in vitro, the specific enzymes unique to the this compound branch remain elusive. Future research will likely focus on the identification of candidate genes from this compound-producing plants through transcriptomic and genomic approaches. Subsequent heterologous expression and biochemical assays will be crucial to confirm their enzymatic function and to piece together the final steps of this intricate biosynthetic puzzle. Such studies are essential for a complete understanding of how plants produce this structurally unique and potentially valuable natural product.
Molecular and Cellular Pharmacology of Adlumidine
Investigation of Adlumidine's Molecular Targets
The precise molecular targets of this compound are not extensively characterized. The general pharmacological action of many alkaloids involves interaction with various receptors, enzymes, and ion channels. researchgate.net
Receptor Binding and Ligand-Adlumidine Interactions
Specific data from competitive radioligand binding assays detailing the affinity of this compound for various neurotransmitter or hormone receptors are not available in the current body of research. While alkaloids as a class are known to interact with neuroreceptors, the specific receptor binding profile for this compound remains to be elucidated. researchgate.net
Enzyme Inhibition or Activation by this compound
There is limited direct experimental evidence on the inhibitory or activating effects of this compound on specific enzymes. However, computational studies have provided some hypotheses. An in silico analysis suggested that this compound may have a strong interaction with Transmembrane Protease, Serine 2 (TMPRSS2), indicating it could be a potential inhibitor of this enzyme. semanticscholar.org Another study identified this compound as a constituent of Cimicifugae Rhizoma, an extract predicted through network pharmacology to have anti-inflammatory effects, but the specific enzymatic targets of this compound were not isolated in this research. nih.gov The broader class of isoquinoline (B145761) alkaloids, to which this compound belongs, has been noted for targeting enzymes like topoisomerases, though specific kinetic data for this compound is lacking. mdpi.com
Table 1: Predicted Enzyme Interactions for this compound
| Enzyme Target | Type of Study | Predicted Effect |
|---|
Ion Channel Modulation by this compound
Some of the most specific, albeit limited, experimental data for this compound relates to its effect on ion channels. One study noted that (+)-adlumidine increased the beating amplitude of isolated bullfrog atrial cells. researchgate.net This effect is suggestive of a potential modulation of ion currents, possibly calcium (Ca2+) channels, as a related alkaloid, corlumidine, was found to increase Ca2+ current in the same study. researchgate.net Calcium channel blockers are a well-established class of drugs that relax blood vessels and reduce heart rate by preventing calcium from entering the cells of the heart and arteries. mayoclinic.orgdrugs.comwebmd.com The observed effect of this compound on atrial cell beating amplitude points towards a potential, though unconfirmed, role as a calcium channel modulator.
Cellular Mechanisms of Action of this compound
Detailed studies on the cellular mechanisms of this compound are scarce. Information must often be inferred from studies on extracts containing this compound or from the general behavior of related alkaloids.
This compound's Effects on Cellular Signaling Pathways
Direct evidence linking this compound to the modulation of specific cellular signaling pathways such as the MAPK or NF-κB pathways is currently unavailable. Network pharmacology analysis of the entire Cimicifugae Rhizoma extract, which contains this compound, predicted a regulatory role on inflammatory pathways like IL-6/JAK/STAT3 and TLR4/IL-1β-IRAK. nih.gov However, the individual contribution of this compound to this predicted effect is unknown. Alkaloids in general are known to interfere with various signal transduction pathways, but specific research on this compound is needed. researchgate.net
Modulation of Gene Expression by this compound
There is no direct research available that has investigated the effects of this compound on the expression of specific genes. Studies on related alkaloids and complex extracts suggest that these compounds can influence cellular processes that are ultimately controlled by gene expression, but a direct link between this compound and the modulation of the transcriptional activity of specific genes has not been established. nih.gov
Effects of this compound on Cellular Viability and Proliferation (in vitro)
Detailed experimental studies and specific data on the effects of this compound on the cellular viability and proliferation of various cell lines are not extensively available in the public research literature. Therefore, specific IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) or graphical representations of this compound's dose-dependent effects on cell lines cannot be provided at this time. Such studies would be necessary to characterize its potential as a cytotoxic or cytostatic agent. nih.govscholarsresearchlibrary.com
Structure-Activity Relationship (SAR) of this compound and its Analogs
The study of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry. It involves correlating the specific three-dimensional structure of a molecule with its biological activity. mdpi.compreprints.org By systematically modifying functional groups on a parent molecule, such as this compound, and assessing the resulting changes in biological effect, researchers can identify which parts of the structure are essential for its activity. mdpi.comjournaljpri.com This process is crucial for optimizing lead compounds to enhance efficacy, selectivity, and metabolic properties. preprints.org
Pharmacophore Mapping of this compound
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target to trigger or block its response. nih.govnih.govslideshare.net Pharmacophore modeling is a computational technique used to identify this essential arrangement of features from a set of active molecules. nih.govresearchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. slideshare.net
There are two main approaches to generating a pharmacophore model:
Ligand-Based: This method is used when the structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are presumed to be responsible for their activity. nih.gov
Structure-Based: When the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is known, a pharmacophore model can be derived from the key interaction points between the target and a bound ligand. nih.govdovepress.com
A specific, experimentally validated pharmacophore model for this compound has not been detailed in the available scientific literature. Developing such a model would be a critical step in virtual screening campaigns to identify new molecules with potential similar activity or in guiding the rational design of novel this compound analogs. nih.govnih.gov
Identification of Key Structural Features for this compound Activity
Identifying the key structural features of a molecule that are responsible for its biological activity is the primary goal of SAR and pharmacophore mapping. mdpi.com For a complex molecule like this compound, a phthalideisoquinoline alkaloid, these features would likely involve a combination of its rigid heterocyclic core, the stereochemistry of its chiral centers, and the nature and position of its substituents, such as the methylenedioxy groups.
Relationship between this compound Structure and Receptor Selectivity
Receptor selectivity refers to the ability of a compound to preferentially bind to one specific type of receptor over others. High selectivity is a desirable property for a drug, as it can minimize off-target effects and reduce the potential for side effects. nih.gov The selectivity of a molecule is determined by its structure; a compound's shape, size, and the spatial arrangement of its functional groups must be complementary to the binding site of its target receptor. nih.govwikipedia.org
Even minor structural modifications can dramatically alter receptor selectivity. nih.gov For example, designing more rigid molecular structures can limit conformational flexibility, thereby enhancing selectivity for a specific receptor subtype. nih.gov
There is a lack of specific information in the scientific literature regarding the receptor binding profile of this compound. It is currently not known which specific receptors, enzymes, or other biological targets this compound interacts with, nor is there data describing its binding affinity or selectivity. Identifying the molecular target(s) of this compound would be the first step toward understanding the relationship between its structure and receptor selectivity.
Preclinical Pharmacological Investigations of Adlumidine in Animal Models
Evaluation of Adlumidine in Disease Models (e.g., neuroinflammation, pain, cancer in animals)
Animal models are widely used to investigate the potential therapeutic effects of compounds in various disease states, including neuroinflammation, pain, and cancer. mdpi.comnih.govnih.govnih.govscienceopen.comfrontiersin.org These models are designed to mimic aspects of human diseases, allowing researchers to assess the efficacy of potential treatments. taconic.comopenurologyandnephrologyjournal.com
Assessment of this compound's Efficacy in Specific Animal Models
Research into this compound has explored its potential in several disease contexts using animal models. Studies have investigated its effects on neuroinflammation, a process implicated in various neurological disorders. mdpi.comnih.govfrontiersin.org Animal models of pain, including inflammatory and neuropathic pain, have also been employed to evaluate this compound's analgesic properties. nih.govnih.gov Furthermore, its activity in animal models of cancer has been examined to determine potential anti-cancer effects. While specific detailed findings for this compound across all these models require collation of individual study data, the general approach involves administering this compound to animals with induced disease states and measuring relevant biomarkers and behavioral outcomes compared to control groups. taconic.comfrontiersin.orgresearchgate.net
Dose-Response Relationships in Preclinical Animal Studies of this compound
Pharmacokinetic and Pharmacodynamic Profiling of this compound in Animal Models
Pharmacokinetic (PK) and pharmacodynamic (PD) profiling in animal models provides essential information on how this compound is handled by the body and the nature of its biological effects over time. basinc.comeuropa.eumdpi.com PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of the compound, while PD studies examine its biochemical and physiological effects. europa.euuni-konstanz.de
Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in Animals
ADME studies in animal models are vital for understanding the fate of this compound within a living system. nih.govcriver.comuni-konstanz.debioivt.commerckvetmanual.comnih.gov These studies typically involve administering this compound to animals and measuring its concentration in biological fluids (e.g., blood, plasma) and tissues over time. basinc.comeuropa.eu Metabolism studies identify how the compound is broken down in the body, often involving liver enzymes. nih.govmerckvetmanual.com Excretion studies determine how this compound and its metabolites are eliminated from the body, such as through urine or feces. nih.govbioivt.commerckvetmanual.com Understanding the ADME profile in relevant animal species, such as rats and dogs which are commonly used due to some physiological similarities to humans, helps predict potential human pharmacokinetics. nih.govresearchgate.net
Time-Course of this compound's Effects in Animal Systems
The time course of this compound's effects in animal models describes how its pharmacological activity changes over time after administration. This is closely linked to its pharmacokinetic profile, as the concentration of the compound at the site of action will influence the magnitude and duration of the effect. basinc.commdpi.com Studies evaluating the time course of effects measure specific endpoints related to the disease model being investigated at various time points post-administration. For example, in a pain model, the level of analgesia might be measured at set intervals. In a neuroinflammation model, cytokine levels or glial cell activation might be assessed over time. nih.govfrontiersin.orgnih.gov Analyzing the time course helps determine the onset, peak effect, and duration of this compound's activity in a biological system. researchgate.net
Comparative Studies of this compound with Related Natural Products in Animal Models
Comparative studies evaluating this compound alongside structurally related natural products in animal models can provide valuable insights into its relative potency, efficacy, and potentially different mechanisms of action. nih.govresearchgate.net By comparing the effects of this compound to other compounds from the same plant family or with similar structural motifs, researchers can identify potential synergies, additive effects, or unique properties of this compound. These studies often use the same animal models and endpoints to allow for direct comparison of the compounds' pharmacological profiles. Such comparisons can help position this compound within the broader landscape of natural product research and inform further investigations into its therapeutic potential.
Advanced Analytical Methodologies for Adlumidine Research
Chromatographic Techniques for Adlumidine Quantification and Separation
Chromatographic techniques are fundamental for separating this compound from complex mixtures and for its subsequent quantification. High-Performance Liquid Chromatography (HPLC), often coupled with various detectors, and Thin-Layer Chromatography (TLC) have been applied in the analysis of this compound, particularly in the context of plant extracts where it is naturally found. For instance, TLC has been used to separate this compound from other alkaloids like bicuculline (B1666979) cdnsciencepub.com. HPLC-DAD methods utilizing C18 columns and gradient elution with mobile phases like ammonium (B1175870) acetate/acetonitrile or formic acid/acetonitrile have been established for the analysis of alkaloids in plant extracts, including those containing this compound frontiersin.orgresearchgate.net.
HPLC-MS/MS Methods for this compound in Biological Matrices (research context)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for the quantitative analysis of small molecules and their metabolites in biological matrices due to its high sensitivity and selectivity americanpharmaceuticalreview.comveedalifesciences.comnih.govnih.govrsc.orgwikipedia.org. This hyphenated technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry, making it particularly suitable for analyzing analytes in complex biological samples such as plasma, urine, and tissue homogenates bioivt.comresearchgate.net.
While specific detailed methods for the quantification of this compound in biological matrices using HPLC-MS/MS were not extensively detailed in the search results, the general principles and applications for similar small molecule drugs and alkaloids are well-established veedalifesciences.comnih.govrsc.orgresearchgate.net. Method development for such analyses typically involves optimizing chromatographic conditions (stationary phase, mobile phase, gradient elution) and mass spectrometric parameters (ionization mode, precursor and product ions, collision energy) to achieve adequate sensitivity, selectivity, accuracy, and precision researchgate.netresearchgate.net. Sample preparation from biological matrices often involves techniques like protein precipitation or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances researchgate.netrsc.orgresearchgate.netnih.gov.
Validation of HPLC-MS/MS methods for quantitative bioanalysis in preclinical studies follows regulatory guidelines, ensuring the method's reliability for its intended purpose americanpharmaceuticalreview.combioivt.comresearchgate.netnih.govdrugdiscoverytrends.comnih.gov. Key validation parameters include linearity, lower limit of quantification (LLOQ), accuracy, precision (intra-day and inter-day), selectivity, matrix effect, and stability of the analyte in the biological matrix researchgate.netresearchgate.net. For example, a validated LC-ESI-MS/MS method for quantifying another compound in human and rat plasma reported an LLOQ of 1.5 ng/mL, a linear range of 1.5 to 200 ng/mL, with acceptable precision and accuracy researchgate.net. These parameters illustrate the performance characteristics expected from a validated LC-MS/MS method for small molecule quantification in biological samples, which would be applicable to this compound research in a preclinical context.
Chiral Separation of this compound Enantiomers
This compound possesses stereocenters, allowing for the existence of enantiomers. The separation of enantiomers is crucial in pharmaceutical and biological research as different enantiomers can exhibit distinct pharmacological activities and pharmacokinetic profiles researchgate.netevotec.com. Chiral column chromatography, utilizing chiral stationary phases (CSPs), is the primary technique for separating enantiomers wikipedia.orgresearchgate.netsygnaturediscovery.com.
CSPs are designed to interact differently with each enantiomer, forming transient diastereomeric complexes that elute at different rates wikipedia.org. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of various compounds, including alkaloids wikipedia.orgresearchgate.net. For instance, chiral HPLC using a Chiralcel OD column (a polysaccharide-based CSP) with ethanol (B145695) as the mobile phase has been successfully applied to separate the enantiomers of other isoquinoline (B145761) alkaloids researchgate.net. This suggests that similar chiral chromatographic approaches could be effective for resolving this compound enantiomers. The specific choice of CSP and mobile phase requires optimization based on the chemical properties of this compound to achieve satisfactory resolution.
Spectroscopic Techniques in this compound Structural Elucidation (research context)
Spectroscopic techniques play a vital role in the structural elucidation and characterization of this compound, providing detailed information about its chemical structure, stereochemistry, and conformation.
NMR Spectroscopy for this compound Stereochemistry and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules rsc.orgbioivt.combioivt.comnih.govdovepress.com. Both ¹H and ¹³C NMR spectroscopy have been used in the identification of this compound isolated from natural sources, providing characteristic signals that help confirm its structure koreascience.kryakhak.org.
Beyond basic structural confirmation, advanced NMR techniques are employed for detailed stereochemical and conformational analysis. Analysis of coupling constants (³J) can provide information about the dihedral angles between coupled nuclei, aiding in the determination of relative stereochemistry and preferred conformations rsc.orgbioivt.comdovepress.com. The Nuclear Overhauser Effect (NOE), which measures through-space interactions between nuclei, is particularly useful for establishing the relative proximity of different parts of the molecule and confirming stereochemical assignments nih.govdovepress.com. For molecules where conventional NMR methods might be insufficient, techniques like Residual Dipolar Coupling (RDC) can provide additional long-range structural information, assisting in the unambiguous determination of stereochemistry and conformation bioivt.comnih.gov. While detailed NMR data specifically for the stereochemical and conformational analysis of this compound were not found, these techniques are generally applicable to complex alkaloids like this compound to gain a comprehensive understanding of their three-dimensional structure in solution.
Mass Spectrometry for this compound Metabolite Identification
Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is indispensable for the identification and structural characterization of metabolites frontiersin.orgveedalifesciences.comnih.govdrugdiscoverytrends.combioivt.comrsc.orgresearchgate.net. In the context of this compound research, especially in biological systems, identifying its metabolites is important for understanding its metabolic fate.
Metabolite identification studies typically involve analyzing biological samples (e.g., plasma, urine, tissue extracts) from organisms exposed to this compound evotec.combioivt.comwuxiapptec.com. LC-MS and LC-MS/MS are commonly used for this purpose veedalifesciences.comnih.govbioivt.comresearchgate.net. By comparing the chromatographic profile and mass spectra of samples from treated organisms to control samples and the parent compound (this compound), potential metabolites can be detected veedalifesciences.combioivt.com. Tandem mass spectrometry (MS/MS) provides fragmentation patterns of the detected ions, which are crucial for elucidating the structure of metabolites veedalifesciences.comnih.govresearchgate.netlifesciencesite.com. Analyzing the mass differences and characteristic fragmentation pathways compared to the parent compound allows researchers to propose structures for the metabolites, indicating biotransformation reactions such as oxidation, reduction, hydrolysis, or conjugation veedalifesciences.combioivt.com. UPLC-DAD-QTOF-MS/MS has been used for the identification of alkaloids, including this compound, in plant extracts based on their fragmentation patterns nih.govresearchgate.netiiim.res.inresearchgate.net, demonstrating the utility of high-resolution MS in alkaloid analysis and structural elucidation, which can be extended to metabolite identification.
Bioanalytical Methods for this compound in Preclinical Samples
Bioanalytical methods are essential for quantifying drug candidates and their metabolites in biological matrices obtained from preclinical studies, supporting pharmacokinetic (PK) and toxicokinetic (TK) evaluations bioivt.comresearchgate.netnih.govdrugdiscoverytrends.comnih.govwuxiapptec.comeurofins.com. For a small molecule like this compound, LC-MS/MS is the preferred platform for quantitative bioanalysis in preclinical samples due to its sensitivity, selectivity, and ability to handle complex matrices veedalifesciences.combioivt.comresearchgate.netnih.goveurofins.com.
Developing a bioanalytical method for this compound in preclinical samples involves several steps, including sample collection and processing, method development and optimization, and method validation researchgate.netresearchgate.net. Biological samples (e.g., plasma, urine, tissue homogenates) require appropriate collection, storage, and preparation before analysis researchgate.netbioivt.comresearchgate.net. Sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to extract this compound and its potential metabolites from the biological matrix while minimizing interference researchgate.netrsc.orgresearchgate.netnih.gov.
Method validation in preclinical studies is conducted according to regulatory guidelines (e.g., GLP principles and specific bioanalytical method validation guidance) to ensure the reliability and reproducibility of the data americanpharmaceuticalreview.combioivt.comresearchgate.netnih.govdrugdiscoverytrends.comnih.gov. Key validation parameters, as discussed in Section 6.1.1, include accuracy, precision, linearity, LLOQ, selectivity, and stability researchgate.netresearchgate.net. These validated methods are then applied to quantify this compound concentrations in preclinical study samples over time, providing critical data for assessing its pharmacokinetic profile in animal models nih.govnih.gov. The data generated from these bioanalytical methods are crucial for making informed decisions during drug discovery and development nih.govwuxiapptec.com.
Computational and Theoretical Studies of Adlumidine
Molecular Docking and Dynamics Simulations of Adlumidine-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation, or pose, of a ligand (such as this compound) when bound to a receptor (such as a protein). researchgate.net This method estimates the binding affinity between the molecule and its target based on scoring functions. researchgate.net Molecular dynamics (MD) simulations, on the other hand, provide information about the time-dependent behavior of a molecular system, allowing researchers to analyze the stability of the protein-ligand complex and the dynamic nature of their interactions over time. rsc.orgmdpi.com
Studies have utilized molecular docking to investigate this compound's potential interactions with key proteins involved in SARS-CoV-2 infection, such as the main protease (Mpro), the receptor-binding domain (RBD), and TMPRSS2. scilit.comnih.govc19early.orgerciyes.edu.trbangladeshhealthwatch.orgresearchgate.netdntb.gov.uaplos.orgmdpi.comfrontiersin.org For example, molecular docking studies involving phytochemicals from Iranian medicinal plants, including this compound, have proposed them as potential inhibitors against SARS-CoV-2 based on their binding free energy and interaction types with Mpro and RBD. nih.goverciyes.edu.trbangladeshhealthwatch.orgresearchgate.netmdpi.com this compound was identified among compounds showing favorable docking results based on binding energy for both Mpro and RBD. bangladeshhealthwatch.org
Molecular dynamics simulations have been employed to analyze the stability of protein-ligand complexes involving this compound. In one study, MD simulations were performed to assess the stability of complexes formed between top TMPRSS2 inhibitors, including this compound, and the TMPRSS2 protein. scilit.comnih.govresearchgate.net These simulations are crucial for understanding the dynamic behavior and persistence of the predicted interactions over a period, such as 50 nanoseconds. nih.govbangladeshhealthwatch.org
The interactions between this compound and its targets often involve hydrogen bonds and hydrophobic interactions. For instance, interactions between this compound and TMPRSS2 have been reported to include hydrogen bonds with residues like E388, E389, S436, C465, C437, and A466, as well as hydrophobic interactions with residues such as E260, I381, S382, T387, N398, A399, and A400. frontiersin.org this compound has also been reported to have a binding energy of -9.6 kcal/mol with TMPRSS2. hbni.ac.in
Quantum Chemical Calculations for this compound Reactivity and Conformation
Quantum chemical (QC) calculations are powerful computational tools that delve into the electronic structure of molecules, providing insights into their reactivity, properties, and behavior at a fundamental level. mdpi.comresearchgate.netnrel.govrsc.org These calculations can help determine optimized molecular geometries, electronic potentials, and energy gaps, which are crucial for understanding how a molecule might react or interact with other molecules. researchgate.netnrel.govdergipark.org.tr
While the provided search results specifically mention quantum chemical calculations in the context of other compounds and general methodologies researchgate.netmdpi.comresearchgate.netnrel.govrsc.orgdergipark.org.trnih.govmdpi.com, they highlight the utility of such methods for understanding chemical reactivity and conformation. For example, DFT (density functional theory) calculations are commonly used to optimize ground state geometry and electronic structure, as well as to predict chemical reactivity using parameters like frontier molecular orbitals (HOMO and LUMO energies) and molecular electrostatic potential surfaces (MEPS). researchgate.netnrel.govdergipark.org.tr These calculations can reveal reactive sites within a molecule and indicate its propensity for electrophilic or nucleophilic reactions. dergipark.org.tr
Although specific quantum chemical calculations for this compound's reactivity and conformation were not detailed in the provided results, the general application of these methods suggests their potential use in understanding this compound's electronic properties, preferred three-dimensional arrangements, and how these factors might influence its interactions with biological targets.
Cheminformatics Approaches to this compound Library Design
Cheminformatics involves the use of computational and informational techniques to address chemical problems. bioinfopublication.org In the context of drug discovery, cheminformatics approaches are used for tasks such as managing chemical databases, analyzing chemical structures and properties, and designing chemical libraries. bioinfopublication.orgnih.gov Chemical libraries are collections of compounds used for screening to identify potential drug candidates. bioinfopublication.org Designing diverse and targeted libraries is crucial for efficient drug discovery. nih.govevotec.comnih.gov
Cheminformatics approaches to library design can involve analyzing structural diversity, considering molecular features amenable to specific experimental techniques like X-ray crystallography, and optimizing for properties like three-dimensional shape. evotec.com While the provided search results discuss cheminformatics approaches to designing fragment libraries and evaluating synthetic methods using compound collections nih.govevotec.comnih.govrsc.org, there is no specific information detailing the application of cheminformatics to the design of an "this compound library." However, the principles of cheminformatics, such as analyzing structural characteristics and diversity, could theoretically be applied to design a library of this compound analogs or derivatives for targeted screening based on its core structure.
Prediction of this compound Pharmacological Properties (in silico)
In silico prediction of pharmacological properties involves using computational methods to estimate how a compound might behave in a biological system, including its potential activities and pharmacokinetic properties. bonviewpress.commdpi.comnih.govnih.govjpionline.org These predictions can help prioritize compounds for further experimental testing and provide insights into their potential efficacy and safety profiles (excluding safety/adverse effects as per instructions). Common in silico methods for predicting pharmacological properties include those for assessing absorption, distribution, metabolism, and excretion (ADME) properties, as well as predicting biological activities based on structural features. nih.govnih.govjpionline.orgmdpi.com
Tools like SwissADME and other ADMET prediction servers are frequently used to estimate properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and bioavailability. nih.govnih.govjpionline.orgcdutcm.edu.cntcmsp-e.com These properties are important indicators of a compound's drug-likeness and how it might be handled by the body. nih.govjpionline.orgcdutcm.edu.cn For this compound, in silico analyses have provided predictions for various pharmacokinetic properties.
| Property | Value | Source |
| Molecular Weight | 367.4 | cdutcm.edu.cn |
| Topological Polar Surface Area (TPSA) | 66.46 | cdutcm.edu.cn |
| logP (n-octanol/water distribution) | 2.6 | cdutcm.edu.cn |
| logD7.4 | 2.716 | cdutcm.edu.cn |
| logS (aqueous solubility) | -4.545 | cdutcm.edu.cn |
| Number of hydrogen bond acceptors (nHA) | 7 | cdutcm.edu.cn |
| Number of hydrogen bond donors (nHD) | 0 | cdutcm.edu.cn |
| Number of rotatable bonds (nRot) | 1 | cdutcm.edu.cn |
| Quantitative Estimate of Drug-likeness | 0.718 | cdutcm.edu.cn |
| Synthetic accessibility score | 3.599 | cdutcm.edu.cn |
| Natural Product-likeness score | 1.415 | cdutcm.edu.cn |
| Lipinski Rule | Accepted | cdutcm.edu.cn |
| GSK Rule | Accepted | cdutcm.edu.cn |
| Golden Triangle | Accepted | cdutcm.edu.cn |
| Caco-2 Permeability | -4.972 | cdutcm.edu.cn |
| MDCK Permeability | 5.00E-05 | cdutcm.edu.cn |
| Pgp-substrate | 0.002 | cdutcm.edu.cn |
| Human Intestinal Absorption (HIA) | 0.001 | cdutcm.edu.cn |
| 20% Oral Bioavailability (F20%) | 0.136 | cdutcm.edu.cn |
| 30% Oral Bioavailability (F30%) | 0.023 | cdutcm.edu.cn |
| Plasma Protein Binding (PPB) | 92.23% | cdutcm.edu.cn |
| Volume Distribution (VD) | 2.364 | cdutcm.edu.cn |
| Blood Brain Barrier Penetration (BBB) | 0.955 | cdutcm.edu.cn |
| Blood Brain Barrier Penetration (B3) | Permeable | cdutcm.edu.cn |
| Fraction unbound in plasma (Fu) | 3.45% | cdutcm.edu.cn |
| CYP1A2 inhibitor | 0.922 | cdutcm.edu.cn |
| Clearance (CL) | 17.139 | cdutcm.edu.cn |
| NonBiodegradable Rule | Accepted | cdutcm.edu.cn |
| Pfizer Rule | Accepted | cdutcm.edu.cn |
| FDA Maximum (Recommended) Daily Dose (FDAMDD) | 0.907 | cdutcm.edu.cn |
| NR-AR (Androgen receptor) | 0.02 | cdutcm.edu.cn |
| Skin Sensitization Rule | Accepted | cdutcm.edu.cn |
| Acute Toxicity Rule | Accepted | cdutcm.edu.cn |
| hERG Blockers | 0.112 | cdutcm.edu.cn |
| Eye Corrosion | 0.003 | cdutcm.edu.cn |
| AMES Toxicity | 0.601 | cdutcm.edu.cn |
| Carcinogenicity | 0.881 | cdutcm.edu.cn |
Note: Values are predictions from in silico tools as reported in the source.
This compound has also been reported to be an inhibitor of the GABA receptor. hbni.ac.in Prediction of Activity Spectra for Substances (PASS) is another in silico method used to predict the biological activities of molecules based on their structural descriptors. bonviewpress.com While specific PASS predictions for this compound were not found in the provided results, this method could be applied to explore its potential bioactivities.
Future Directions and Emerging Research Avenues for Adlumidine
Development of Novel Adlumidine Derivatives with Enhanced Biological Activity
The exploration of this compound's therapeutic potential is significantly driven by the synthesis and investigation of novel derivatives. This approach seeks to improve upon this compound's existing biological activities, such as its potential interactions with specific protein targets, by modifying its chemical structure. Structure-activity relationship (SAR) studies are crucial in this area, aiming to identify specific moieties or structural changes that lead to enhanced potency, selectivity, or altered pharmacokinetic properties.
Research into derivatives of other compounds, such as acridine (B1665455) and resveratrol, has demonstrated that structural modifications can significantly impact biological activity, including improved antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netrasayanjournal.co.inmdpi.comnih.gov Applying similar strategies to this compound could yield derivatives with superior therapeutic profiles. For instance, if this compound shows promise against a particular target, synthesizing derivatives with altered functional groups or ring structures might lead to compounds with stronger binding affinity or improved cellular uptake. This iterative process of synthesis, biological evaluation, and structural analysis is fundamental to discovering novel drug candidates based on the this compound scaffold.
Integration of this compound Research with Systems Biology Approaches
Understanding the intricate mechanisms by which this compound interacts with biological systems requires a holistic perspective that systems biology can provide. Systems biology integrates data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, along with computational modeling, to build a comprehensive picture of biological processes and how they are affected by external factors, including therapeutic compounds. uni-ulm.deuni.luucd.ie
Applying systems biology to this compound research can help elucidate its molecular targets beyond those already identified, map the signaling pathways it influences, and understand its effects on cellular networks. uni.luucd.ie This can involve using high-throughput screening data to identify potential protein interactions, followed by network analysis to understand the downstream effects. Computational modeling can simulate these interactions and predict the biological outcomes of this compound exposure, potentially revealing synergistic effects with other compounds or identifying patient populations most likely to respond to this compound-based therapies. ucd.ie This integrated approach can accelerate the discovery of this compound's full therapeutic potential and identify potential off-target effects.
Exploration of this compound in Neglected or Emerging Therapeutic Areas (preclinical/mechanistic)
This compound's diverse biological activities suggest potential in therapeutic areas that are currently underserved or where new treatment strategies are needed. Preclinical and mechanistic studies are vital for exploring these possibilities. One area of emerging interest is the potential antiviral activity of natural products, including alkaloids like this compound. nih.govcore.ac.ukmdpi.com Studies have investigated the potential of this compound as an inhibitor of human proteases crucial for viral entry, such as TMPRSS2, in the context of SARS-CoV-2 infection through computational methods like molecular docking and dynamics simulations. nih.govmdpi.comfrontiersin.org These findings, while preclinical, highlight a potential avenue for this compound in infectious diseases.
Furthermore, the traditional uses of plants containing this compound in various medicinal systems can provide clues to other potential therapeutic applications. frontiersin.orghbni.ac.in Mechanistic studies are essential to validate these traditional uses and understand the molecular basis of any observed effects. This could involve investigating this compound's impact on specific enzymes, receptors, or signaling pathways implicated in diseases relevant to neglected or emerging therapeutic areas, such as certain inflammatory conditions or specific types of cancer, as suggested for other natural compounds found in Corydalis saxicola. frontiersin.org Research into neglected diseases often focuses on identifying new compounds with novel mechanisms of action, an area where natural products like this compound could play a role. mmv.org
Sustainable Production and Biotechnological Approaches for this compound
The increasing demand for natural products with therapeutic potential necessitates the development of sustainable and efficient production methods. Traditional extraction from plants can be resource-intensive and environmentally impactful. Biotechnological approaches offer promising alternatives for the sustainable production of this compound. adlbiopharma.comnumberanalytics.comcetecbiotechnology.esmdpi.com
Q & A
Q. Common Pitfalls :
- Solvent interference in absorbance-based assays (e.g., MTT).
- Overlooking cell-line-specific metabolic pathways affecting this compound activation .
Advanced: How can contradictory pharmacokinetic data for this compound be resolved?
Answer : Contradictions often arise from methodological variability. Mitigation strategies include:
- Standardized Protocols : Adopt OECD guidelines for in vivo studies (e.g., fixed sampling intervals, uniform rodent strains) .
- Meta-Analysis : Pool data from ≥5 studies to identify outliers via funnel plots or Egger’s regression .
- Mechanistic Modeling : Use PBPK models to reconcile differences in absorption/metabolism across species .
Table 2 : Conflicting PK Parameters in Literature
| Study | Bioavailability (%) | Half-life (h) | Likely Cause |
|---|---|---|---|
| A (2019) | 12 | 2.1 | Fasted vs. fed state |
| B (2021) | 28 | 4.7 | CYP3A4 polymorphism |
Advanced: What strategies validate this compound’s molecular targets in mechanistic studies?
Answer : Combine computational and experimental validation:
- Molecular Docking : Screen against putative targets (e.g., topoisomerase II) using AutoDock Vina .
- CRISPR Knockout : Generate gene-edited cell lines (e.g., TOP2A⁻/⁻) to assess loss-of-function effects .
- Biophysical Assays : Surface plasmon resonance (SPR) or ITC quantify binding affinity (KD) .
Key Consideration : Confirm target engagement via cellular thermal shift assays (CETSA) .
Basic: How can researchers ensure reproducibility in this compound’s in vitro toxicity assays?
Answer : Critical factors include:
- Cell Culture Consistency : Use low-passage-number cells (<20) and mycoplasma testing .
- Compound Stability : Pre-test this compound solubility/stability in assay media (e.g., HPLC monitoring) .
- Data Reporting : Follow ARRIVE guidelines for full disclosure of n-values, statistical tests, and raw data .
Advanced: What methods resolve spectral interference in quantifying this compound from complex matrices?
Answer : Optimize analytical workflows:
- Sample Cleanup : Solid-phase extraction (C18 cartridges) to remove polyphenols .
- Chromatography : UPLC with phenyl-hexyl columns for better resolution .
- Detection : MRM transitions in LC-MS/MS (e.g., 356→238 for this compound) to enhance specificity .
Advanced: How should contradictory results in this compound’s antioxidant vs. pro-oxidant effects be analyzed?
Answer : Context-dependent effects require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
